Nicotinamide-d4

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide-d4 typically involves the deuteration of nicotinamide. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Analyse Des Réactions Chimiques

Structural Characteristics and Isotopic Labeling

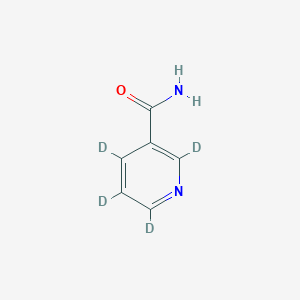

Nicotinamide-d4 features deuterium substitution at the 2-, 4-, 5-, and 6-positions of its pyridine ring ( ). This labeling alters vibrational modes and bond strengths, enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Key properties:

Incorporation into NAD+ and NADH

This compound serves as a precursor for deuterated NAD+ biosynthesis. Studies reveal dynamic isotopic exchange during redox cycling:

CD38-Mediated Base Exchange

CD38 catalyzes a base exchange reaction between NMN-d4 and nicotinic acid, yielding NaMN (nicotinic acid mononucleotide) with selective deuterium retention ( ):

-

Reaction : NMN-d4 + nicotinic acid → NaMN-d3 + this compound

-

Stereospecificity : Hydride transfer at C-4 is pro-R specific, leading to D/H exchange ( ).

Redox Cycling

-

NADH Formation : Reduction of NAD+-d3 by dehydrogenases yields NADH-d3, which reoxidizes to NAD+-d3 with H incorporation at C-4 ( ).

-

Energy Release : Oxidation of 1 mol NADH-d3 releases 158.2 kJ, similar to non-deuterated NADH ( ).

Isotope Effects on Reaction Kinetics

Deuterium labeling introduces kinetic isotope effects (KIEs) in enzymatic reactions:

Applications De Recherche Scientifique

Clinical Research

Nicotinamide-d4 is prominently utilized in clinical studies to assess the metabolism of nicotinamide and its derivatives. For instance, it has been used as an internal standard in studies investigating the effects of nicotinamide riboside (NR) supplementation on NAD+ metabolism in humans. In one randomized controlled trial, researchers found that NR supplementation significantly increased NAD+ levels without serious adverse effects, demonstrating the potential for nicotinamide-related compounds in enhancing metabolic health .

Case Study: NAD+ Replenishment Therapy

- Objective: To evaluate the safety and efficacy of NAD+ replenishment using nicotinamide.

- Method: Participants received NR with this compound as an internal standard for accurate measurement.

- Findings: Increased NAD+ levels were observed, suggesting a beneficial role in metabolic regulation .

Metabolic Studies

In metabolic research, this compound aids in understanding the dynamics of NAD+ synthesis and degradation pathways. Its application extends to studies on how dietary components influence NAD+ metabolism, particularly in conditions like obesity and diabetes.

Example: Metabolomics Analysis

- Study Focus: Investigating the impact of dietary nicotinamide on metabolic health.

- Methodology: Samples were analyzed using LC-MS/MS with this compound to quantify endogenous levels of nicotinamide.

- Results: The study demonstrated significant alterations in metabolite profiles associated with dietary intake, providing insights into metabolic disorders .

Nutritional Analysis

This compound is also employed in nutritional studies to assess vitamin B3 content in food products. Its use as an internal standard enhances the accuracy of quantitative analyses, allowing researchers to determine the bioavailability of nicotinamide from various dietary sources.

Application Example: Vitamin B3 Quantification

- Objective: To analyze vitamin B3 content in banana samples.

- Method: A quantitative LC-MS method was developed using this compound as an internal standard.

- Outcome: The method provided reliable data on vitamin concentrations, assisting in nutritional labeling and dietary recommendations .

Pharmacokinetics

In pharmacokinetic studies, this compound facilitates the understanding of how nicotinamide and its derivatives are absorbed, distributed, metabolized, and excreted in humans. This application is crucial for developing therapeutic strategies involving NAD+ precursors.

Research Insight:

- A study on the pharmacokinetics of NR used this compound to track its conversion into NAD+ and other metabolites in human subjects, highlighting its role in enhancing cellular energy metabolism .

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Clinical Research | Used as an internal standard for evaluating NAD+ metabolism | NR supplementation increases NAD+ levels without significant side effects |

| Metabolic Studies | Analyzes effects of dietary components on NAD+ synthesis | Dietary intake significantly alters metabolite profiles |

| Nutritional Analysis | Quantifies vitamin B3 content in food products | Reliable data on vitamin concentrations assists nutritional recommendations |

| Pharmacokinetics | Tracks absorption and metabolism of nicotinamide and derivatives | Insights into therapeutic strategies involving NAD+ precursors |

Mécanisme D'action

Nicotinamide-d4 exerts its effects primarily through its role as a precursor to NAD+. NAD+ is a crucial coenzyme in redox reactions, playing a vital role in energy metabolism, DNA repair, and cell signaling. This compound is converted to NAD+ through the salvage pathway, where it is first phosphorylated to nicotinamide mononucleotide (NMN) and then adenylated to NAD+. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .

Comparaison Avec Des Composés Similaires

Nicotinamide: The non-deuterated form of nicotinamide.

Nicotinamide mononucleotide (NMN): A direct precursor to NAD+.

Nicotinamide riboside (NR): Another NAD+ precursor with similar applications.

Uniqueness: Nicotinamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The deuterium atoms also result in a slightly altered pharmacokinetic profile, which can be advantageous in certain therapeutic applications .

Activité Biologique

Nicotinamide-d4 (N-d4) is a deuterated form of nicotinamide, a derivative of niacin (vitamin B3), which plays a crucial role in various biological processes, particularly in cellular metabolism and signaling. This article explores the biological activity of this compound, including its metabolic pathways, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound is primarily used in research to study the metabolism of nicotinamide and its derivatives. The deuteration enhances the stability and traceability of the compound in biological systems, allowing for more precise investigations into its metabolic pathways and effects.

Metabolic Pathways

Nicotinamide is metabolized in the body through several key pathways:

- Salvage Pathway : Nicotinamide is converted into nicotinamide adenine dinucleotide (NAD+) via the salvage pathway, which is crucial for cellular energy metabolism.

- Nicotinamide N-Methyltransferase (NNMT) Pathway : NNMT catalyzes the methylation of nicotinamide to N-methyl-nicotinamide (Me-Nam), influencing NAD+ levels and impacting various physiological processes, including aging and cancer resistance .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies show that it can reduce oxidative stress by enhancing the cellular levels of NAD+, which is critical for maintaining redox balance within cells. This action may help protect against age-related diseases and neurodegenerative disorders.

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits. In animal models, supplementation with nicotinamide has been associated with improved cognitive function and reduced neuronal damage following ischemic events. The neuroprotective effects are attributed to increased NAD+ levels, which support mitochondrial function and energy metabolism .

Role in Cancer Biology

The role of this compound in cancer biology has garnered attention due to its interaction with NNMT. Increased expression of NNMT has been linked to chemotherapy resistance in various cancers. By inhibiting NNMT, this compound may enhance the efficacy of cancer treatments .

Study on Aging and Metabolism

A randomized controlled trial investigated the effects of nicotinamide supplementation on aging markers. Participants receiving nicotinamide showed significant increases in NAD+ levels compared to placebo groups. This study highlights the compound's potential in promoting healthy aging and metabolic health .

Cancer Resistance Mechanism

In a recent study focusing on NNMT inhibitors, compounds similar to this compound demonstrated a marked reduction in NNMT activity, thereby increasing sensitivity to chemotherapeutic agents in resistant cancer cell lines. The findings suggest that targeting NNMT could be a viable strategy for overcoming drug resistance in cancer therapy .

Data Tables

Propriétés

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPAKSUCGFBDDF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574036 | |

| Record name | (~2~H_4_)Pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-88-7 | |

| Record name | (~2~H_4_)Pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Nicotinamide-d4 in the analysis of water-soluble vitamins?

A1: In the study "Fast simultaneous determination of multiple water-soluble vitamins and vitamin-like compounds in infant formula by UPLC-MS/MS" [], this compound serves as an internal standard. Internal standards are compounds with similar chemical properties to the analytes of interest but are not present in the original sample.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.